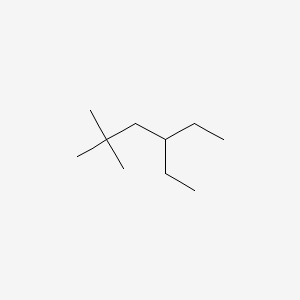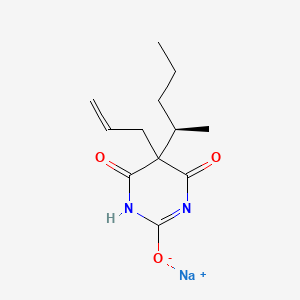![molecular formula C13H16O4 B14650094 Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester CAS No. 49769-82-6](/img/structure/B14650094.png)
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the [(4-methylphenyl)methyl] group, which can affect its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester of malonic acid, used in similar applications but lacks the [(4-methylphenyl)methyl] group.
Diethyl malonate: Another ester of malonic acid, used in organic synthesis with slightly different reactivity due to the ethyl groups.
Methyl malonate: A related compound with a single methyl ester group, used in various chemical reactions
The presence of the [(4-methylphenyl)methyl] group in this compound makes it unique and can influence its reactivity and applications in different fields.
Propriétés
Numéro CAS |
49769-82-6 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
dimethyl 2-[(4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C13H16O4/c1-9-4-6-10(7-5-9)8-11(12(14)16-2)13(15)17-3/h4-7,11H,8H2,1-3H3 |
Clé InChI |
VDDVOUKFJRBURC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


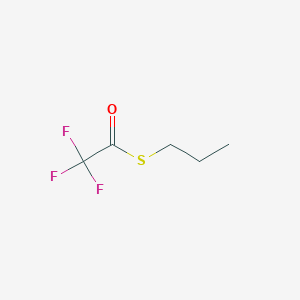
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)
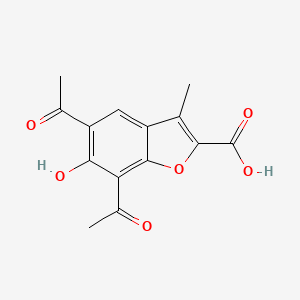
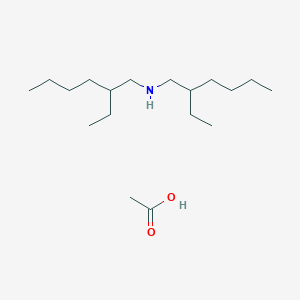
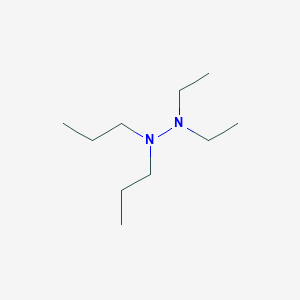
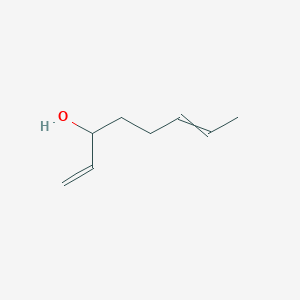

![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
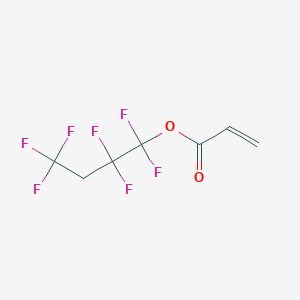
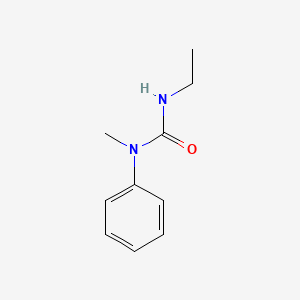
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
